molecular formula C7H10ClN3 B2921014 6-Chloro-2-isopropyl-4-pyrimidinamine CAS No. 691401-07-7

6-Chloro-2-isopropyl-4-pyrimidinamine

Cat. No.: B2921014
CAS No.: 691401-07-7
M. Wt: 171.63
InChI Key: KOQKKNKJWWQVDH-UHFFFAOYSA-N
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Description

6-Chloro-2-isopropyl-4-pyrimidinamine (CAS 691401-07-7) is a chemical compound with the molecular formula C7H10ClN3 and a molecular weight of 171.63 g/mol . This pyrimidine derivative features a chloro group and an amine group on the pyrimidine ring, making it a versatile building block in organic synthesis and medicinal chemistry . Pyrimidine scaffolds are of significant interest in agrochemical and pharmaceutical research . Specifically, this compound serves as a key synthetic intermediate for the development of novel pyrimidine derivatives. Research has demonstrated that such compounds exhibit promising in vitro antifungal activities against a range of phytopathogenic fungi, suggesting potential for the development of new agrochemical agents . The reactive chloro group allows for further functionalization, enabling researchers to explore structure-activity relationships and optimize biological performance . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

6-chloro-2-propan-2-ylpyrimidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10ClN3/c1-4(2)7-10-5(8)3-6(9)11-7/h3-4H,1-2H3,(H2,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOQKKNKJWWQVDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=CC(=N1)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-isopropyl-4-pyrimidinamine typically involves the chlorination of 2-isopropyl-4-pyrimidinamine. One common method includes the use of thionyl chloride (SOCl₂) as a chlorinating agent under reflux conditions. The reaction proceeds as follows:

    Starting Material: 2-isopropyl-4-pyrimidinamine

    Chlorinating Agent: Thionyl chloride (SOCl₂)

    Reaction Conditions: Reflux

The reaction yields this compound with high efficiency.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance yield and reduce reaction time. The use of catalysts and optimized reaction conditions can further improve the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-isopropyl-4-pyrimidinamine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at position 6 can be substituted with different nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation Reactions: The isopropyl group can be oxidized to form corresponding alcohols or ketones.

    Reduction Reactions: The pyrimidine ring can undergo reduction to form dihydropyrimidine derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, typically under basic conditions.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Major Products Formed

    Substitution: Formation of 6-substituted pyrimidine derivatives.

    Oxidation: Formation of alcohols or ketones.

    Reduction: Formation of dihydropyrimidine derivatives.

Scientific Research Applications

6-Chloro-2-isopropyl-4-pyrimidinamine has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex pyrimidine derivatives.

    Biology: Investigated for its potential as an inhibitor of various enzymes and biological pathways.

    Medicine: Explored for its anti-inflammatory, antiviral, and anticancer properties.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-Chloro-2-isopropyl-4-pyrimidinamine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit the activity of cyclooxygenase (COX) enzymes, thereby reducing the production of prostaglandins and exerting anti-inflammatory effects. The compound’s structure allows it to fit into the active sites of these enzymes, blocking their activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Compound Name Substituents (Positions) CAS Number Key Properties/Applications Reference
6-Chloro-2-isopropyl-4-pyrimidinamine Cl (6), isopropyl (2), NH₂ (4) Not provided Intermediate for pharmaceuticals; steric hindrance from isopropyl enhances selectivity in reactions.
6-Chloro-N-ethyl-4-pyrimidinamine Cl (6), NH-CH₂CH₃ (4) Not provided Ethylamine group increases solubility; used in kinase inhibitor synthesis.
6-Chloro-N-methyl-4-pyrimidinamine Cl (6), NH-CH₃ (4) Not provided Smaller alkyl group (methyl) reduces lipophilicity; common in antiviral agents.
4-Chloro-6-isopropylpyrimidin-2-amine Cl (4), isopropyl (6), NH₂ (2) 26032-72-4 Positional isomer; chloro at position 4 alters reactivity in cross-coupling reactions.
6-Chloro-4-hydroxypyrimidine Cl (6), OH (4) 4765-77-9 Hydroxyl group enables hydrogen bonding; precursor for herbicides.
6-Chloro-N-propyl-4-pyrimidinamine Cl (6), NH-CH₂CH₂CH₃ (4) Not provided Propyl chain enhances metabolic stability; used in anticancer drug development.

Key Findings:

Substituent Position and Reactivity :

  • The placement of the chloro group (position 6 vs. 4) significantly impacts reactivity. For example, 4-Chloro-6-isopropylpyrimidin-2-amine (chloro at position 4) is less reactive toward nucleophilic substitution compared to the target compound due to electronic effects .
  • The hydroxyl group in 6-Chloro-4-hydroxypyrimidine enables hydrogen bonding, making it suitable for coordination chemistry, whereas the amine group in the target compound facilitates alkylation or acylation reactions .

Steric and Electronic Effects :

  • The isopropyl group at position 2 in the target compound introduces steric hindrance, which can improve selectivity in catalytic reactions or receptor binding. In contrast, smaller substituents (e.g., methyl or ethyl in 6-Chloro-N-methyl/ethyl-4-pyrimidinamine) reduce steric bulk, favoring faster reaction kinetics .
  • Fluorinated analogs, such as 6-Chloro-2-cyclopropyl-N-(2,2,2-trifluoroethyl)-4-pyrimidinamine (), exhibit enhanced metabolic stability due to the electron-withdrawing trifluoroethyl group, a feature absent in the target compound .

Applications :

  • Pharmaceuticals : The target compound’s amine group at position 4 is critical for forming hydrogen bonds in kinase inhibitors. Derivatives like 6-Chloro-N-propyl-4-pyrimidinamine are explored in oncology due to their enhanced pharmacokinetic profiles .
  • Agrochemicals : 6-Chloro-4-hydroxypyrimidine is a precursor in herbicide synthesis, leveraging its hydroxyl group for phytotoxic activity .

Biological Activity

6-Chloro-2-isopropyl-4-pyrimidinamine is a compound that has attracted attention for its potential biological activities, particularly in pharmacological applications. This article explores its biological activity, mechanisms of action, and relevant case studies, drawing from diverse research findings.

Chemical Structure and Properties

The chemical structure of this compound includes:

  • Chlorine Atom : Enhances lipophilicity and biological activity.
  • Isopropyl Group : Contributes to the steric bulk, influencing receptor interactions.
  • Pyrimidine Ring : A key structural feature that can participate in hydrogen bonding with biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways. Research indicates that it can reduce enzyme activity significantly at varying concentrations.
  • Receptor Modulation : It has been shown to interact with G-protein coupled receptors (GPCRs), altering their signaling pathways. Binding affinity assays have demonstrated its effectiveness in modulating receptor activity.

Biological Activities

Research has identified several potential biological activities associated with this compound:

  • Enzyme Inhibition : Studies suggest that this compound inhibits enzymes related to metabolic disorders, indicating therapeutic potential for conditions involving enzyme overactivity.
  • Antimicrobial Properties : Preliminary investigations hint at its effectiveness against various microbial strains, suggesting a role in combating infections.
  • Anticancer Activity : Some studies have explored its cytotoxic effects on cancer cell lines, showing promise as a potential anticancer agent.

Case Study 1: Enzyme Inhibition

A study conducted on the inhibitory effects of this compound on specific metabolic enzymes revealed significant reductions in enzyme activity. This suggests its potential application as a therapeutic agent for metabolic disorders.

Case Study 2: Receptor Interaction

In another investigation, the compound's interaction with GPCRs was assessed through binding affinity assays. The results indicated that it could effectively modulate receptor activities, leading to altered cellular responses.

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaUnique Features
This compoundC8H10ClN5Contains a chlorinated pyrimidine structure
3-Amino-4,4,4-trifluoro-3-phenylbutan-1-olC10H12F3NOFeatures trifluoromethyl group enhancing lipophilicity
1-(Benzenesulfonyl)-3-(3-methoxypropyl)thioureaC12H15N3O2SExhibits distinct thiourea moiety for biological interactions

This table highlights how structural variations influence the biological activity and potential applications of these compounds.

Q & A

Q. What waste management protocols are required for this compound synthesis?

  • Methodological Answer : Chlorinated byproducts must be segregated and treated with alkaline hydrolysis (10% NaOH, 60°C for 24 hrs) to dehalogenate. Solid waste (e.g., silica gel from column chromatography) should be incinerated in EPA-compliant facilities. Document disposal per OSHA Hazard Communication Standard (HCS 2012) .

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